[(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol
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Overview
Description
[(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol is a complex organic compound with the molecular formula C13H18N6O4 This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofurodioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol typically involves multiple stepsThe final steps often include deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
[(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the purine base or the furodioxol ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine base or the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
[(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme mechanisms and nucleic acid interactions.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of [(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol involves its interaction with specific molecular targets. The purine base can bind to nucleic acids or proteins, influencing their function. This interaction can modulate enzymatic activity or interfere with nucleic acid replication, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base but lacks the furodioxol ring system.
Inosine: Similar structure but with a different functional group on the purine base.
Guanosine: Another purine nucleoside with a different base structure.
Uniqueness
[(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol is unique due to its combination of a purine base with a tetrahydrofurodioxol ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other nucleosides .
Properties
IUPAC Name |
[4-(2,6-diaminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(14)17-12(15)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H4,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTKDSBSFMMOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)N)N)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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